Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate
Description
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate is a benzotriazole-derived compound featuring a benzyl carbamate group attached to a benzotriazole moiety. Benzotriazole derivatives are recognized for their diverse pharmacological activities, including antifungal, antitumor, and antineoplastic properties . The compound’s synthesis likely involves nucleophilic substitution or carbamate formation reactions, as seen in related benzotriazole-carbamate derivatives .
Properties
IUPAC Name |
benzyl N-[benzotriazol-1-yl(phenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(27-15-16-9-3-1-4-10-16)22-20(17-11-5-2-6-12-17)25-19-14-8-7-13-18(19)23-24-25/h1-14,20H,15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRJXYLOTHWDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate typically involves the reaction of benzyl carbamate with 1H-1,2,3-benzotriazole-1-yl(phenyl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine and sodium hydride, as well as nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield benzyl N-aminocarbamates, while reactions with alcohols can produce benzyl N-alkoxycarbamates .
Scientific Research Applications
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate involves its ability to activate molecules for various transformations. The benzotriazole moiety acts as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound can stabilize reactive intermediates, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide
tert-Butyl N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate
- Structure : Incorporates a tert-butyl carbamate and a phenethyl substituent.
- Functional Impact : The bulky tert-butyl group increases steric hindrance, which could reduce metabolic degradation compared to the benzyl group in the target compound. The phenethyl chain may enhance lipophilicity, influencing membrane permeability .
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate
- Structure : Features a 1,2,4-triazole ring instead of benzotriazole and an ethyl carbamate.
- Synthesis Pathway : Formed via nucleophilic substitution with ethyl chloroformate, highlighting the versatility of carbamate formation in triazole derivatives .
- Key Difference : The 1,2,4-triazole system may exhibit distinct hydrogen-bonding interactions compared to benzotriazole, affecting biological target engagement.
Benzyl N-[(3-Hydroxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-5-yl)carbamate
- Structure : Replaces benzotriazole with a benzoxazole ring and introduces a hydroxyphenyl group.
- Functional Impact : The benzoxazole moiety, an oxygen-containing heterocycle, alters electronic properties and solubility. The hydroxyphenyl group may confer antioxidant or metal-chelating activity .
Comparative Data Table
Spectral and Reactivity Comparisons
- NMR Data : Compound (2) from shows characteristic peaks for NH₂ (δ 4.3 ppm) and aromatic protons (δ 7.5–8.2 ppm), similar to benzotriazole derivatives. The absence of phthalimide or benzoxazole protons in the target compound would result in distinct spectral profiles .
- Synthetic Pathways : Carbamate formation via reactions with chloroformates (e.g., ethyl or benzyl) is a common strategy, as seen in and –5. The choice of substituent (e.g., benzyl vs. tert-butyl) influences reaction yields and purification steps .
Biological Activity
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate is a compound belonging to the benzotriazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its antimicrobial and anticancer properties, alongside its mechanisms of action and potential applications in medicine and industry.
Overview of Benzotriazole Derivatives
Benzotriazole derivatives are recognized for their stability and versatility in organic synthesis. They serve as scaffolds in the development of various chemical entities, including pharmaceuticals. The specific compound under discussion is noted for its potential therapeutic applications due to its unique structural characteristics.
Antimicrobial Activity
Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the benzotriazole structure can enhance activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth has been demonstrated through various assays.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 μg/mL |
| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Bacillus subtilis | 16 μg/mL |
| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 25 μg/mL |
These findings highlight the potential of benzotriazole derivatives as effective antimicrobial agents.
Anticancer Properties
The anticancer potential of benzotriazole derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Anticancer Activity Against Breast Cancer Cells
In a study by Pagliero et al., a series of benzotriazole derivatives were synthesized and tested for their anticancer activity against breast cancer cell lines. The results showed that certain derivatives exhibited cytotoxic effects at micromolar concentrations, leading to significant reductions in cell viability.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The benzotriazole moiety acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bioactive compounds.
- Stabilization of Reactive Intermediates : The compound can stabilize reactive intermediates during chemical reactions, enhancing overall reaction efficiency.
Potential Applications
Given its promising biological activities, this compound holds potential for various applications:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development targeting infectious diseases and cancer.
- Industrial Applications : The compound may also find uses in material science as a catalyst or additive due to its stability and reactivity.
Q & A
Basic: What are the standard synthetic protocols for Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves reacting 1H-1,2,3-benzotriazole with a benzylamine derivative (e.g., benzyl carbamate) under nucleophilic substitution conditions. Key steps include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize intermediates and enhance reactivity .
- Catalysis: Base catalysts (e.g., K₂CO₃) facilitate deprotonation of benzotriazole, accelerating the substitution reaction .
- Temperature Control: Reactions are often conducted at 60–80°C to balance reaction rate and byproduct minimization .
- Purification: Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product, with yields typically 60–75% .
Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic methods?
Answer:
Combined techniques are critical:
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, stereochemistry, and packing motifs. High-resolution data (≤1.0 Å) minimizes thermal motion artifacts .
- NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemical outcomes (e.g., triazole substitution patterns). NOESY experiments confirm spatial proximity of benzyl and phenyl groups .
- Mass Spectrometry: High-resolution ESI-MS validates molecular formulae and detects trace impurities (e.g., unreacted intermediates) .
Basic: What analytical techniques are essential for characterizing the purity and stability of this compound?
Answer:
- HPLC-PDA: Reversed-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and monitors degradation under stress conditions (e.g., pH 3–9 buffers) .
- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition onset ~200°C) and hygroscopicity .
- FT-IR Spectroscopy: Confirms functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) and absence of hydrolyzed byproducts .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?
Answer:
- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Kᵢ) for targets like fungal cytochrome P450 enzymes. IC₅₀ values are determined via dose-response curves .
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., triazole interaction with heme iron in CYP51). MD simulations (AMBER/CHARMM) validate stability over 100-ns trajectories .
- Cell-Based Models: Assess cytotoxicity (MTT assay) and antifungal efficacy (MIC values) in Candida albicans biofilms. Synergy studies with fluconazole identify combinatorial effects .
Advanced: How should researchers address contradictory data in literature regarding the reactivity of benzotriazole derivatives?
Answer:
- Systematic Review: Meta-analysis of reaction parameters (solvent, catalyst, temperature) identifies outliers. For example, discrepancies in yields may arise from uncontrolled moisture in DMF .
- Reproducibility Checks: Replicate key studies under inert conditions (N₂ atmosphere) to exclude oxidation byproducts .
- Computational Validation: DFT calculations (Gaussian 16) model transition states to explain divergent regioselectivity in nucleophilic attacks .
Basic: What are the key considerations for optimizing storage and handling of this compound?
Answer:
- Storage Conditions: Store at –20°C in amber vials under argon to prevent photodegradation and hydrolysis. Desiccants (silica gel) mitigate moisture uptake .
- Stability Profiling: Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Degradation products (e.g., benzyl alcohol) indicate hydrolysis pathways .
Advanced: How can computational methods predict the metabolic fate of this compound in biological systems?
Answer:
- ADMET Prediction: SwissADME or ADMETlab2.0 estimates intestinal absorption (Caco-2 permeability), hepatic metabolism (CYP450 isoform interactions), and toxicity (AMES test alerts) .
- Metabolite Identification: Molecular networking (GNPS) coupled with LC-MS/MS detects phase I/II metabolites (e.g., glucuronidation at the carbamate group) .
Basic: What are the documented applications of this compound in materials science?
Answer:
- Coordination Polymers: Acts as a ligand for Cu(I)/Ag(I) to form metal-organic frameworks (MOFs) with luminescent properties. Single-crystal XRD confirms tetrahedral metal centers .
- Corrosion Inhibition: Electrochemical impedance spectroscopy (EIS) shows 85% inhibition efficiency for steel in acidic media, attributed to triazole adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
